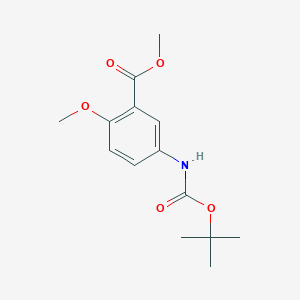

Methyl 5-((tert-butoxycarbonyl)amino)-2-methoxybenzoate

Description

Properties

IUPAC Name |

methyl 2-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(17)15-9-6-7-11(18-4)10(8-9)12(16)19-5/h6-8H,1-5H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLTOMLJZVKLKIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Solvent Selection: Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for Boc protection due to their inertness and ability to dissolve both reactants.

-

Temperature: Boc protection proceeds optimally at 0–25°C, while esterification requires reflux conditions (60–80°C).

-

Catalysts: DMAP accelerates the Boc protection by activating the carbonate electrophile.

Alternative Route: Coupling with Pre-Protected Intermediates

A two-step protocol, inspired by methodologies for N-Boc α-amino acids, involves coupling 5-amino-2-methoxybenzoic acid with tert-butyl aminocarbonate (BocNHOH) to form an azanyl ester intermediate. This intermediate undergoes iron-catalyzed 1,3-nitrogen migration, yielding the Boc-protected amino ester.

Key Advantages:

-

Stereocontrol: The iron catalyst (e.g., Fe(acac)₃) enables enantioselective synthesis, critical for pharmaceutical applications.

-

Broad Substrate Scope: Compatible with aryl, alkenyl, and alkyl side chains, allowing modular synthesis of derivatives.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Boc Protection | (Boc)₂O, DMAP, DCM, 25°C | 88–92 |

| Esterification | MeOH, H₂SO₄, reflux | 85–90 |

| Iron-Catalyzed Step | Fe(acac)₃, THF, 60°C | 78–82 |

Purification and Characterization

Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water. Purity ≥99% is achievable, as confirmed by HPLC and ¹H NMR.

Spectral Data Highlights:

Scalability and Industrial Considerations

For large-scale production, the Boc protection/esterification route is preferred due to its simplicity and high yields. However, the iron-catalyzed method offers enantioselectivity for chiral applications. Solvent recovery systems and continuous-flow reactors can enhance cost efficiency .

Scientific Research Applications

Role in Organic Synthesis

Methyl 5-((tert-butoxycarbonyl)amino)-2-methoxybenzoate serves as an important intermediate in the synthesis of more complex organic molecules. The Boc group provides a protective mechanism for the amino functional group, allowing for selective reactions without interfering with other functional groups present in the molecule. This characteristic is crucial in multi-step synthetic pathways commonly found in pharmaceutical chemistry.

Synthetic Routes

The synthesis typically involves several steps, including:

- Protection of Amines: The Boc group protects the amino group during subsequent reactions.

- Formation of Esters: The methoxy group can participate in esterification reactions, allowing further modifications.

- Coupling Reactions: It can be involved in various coupling reactions to form larger molecular frameworks.

Medicinal Chemistry Applications

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural similarity to known bioactive compounds allows researchers to investigate its pharmacological properties.

Research has indicated that derivatives of this compound exhibit:

- Antimicrobial Properties: Studies have shown its potential to enhance the efficacy of antibiotics by acting as a potentiator against resistant bacterial strains .

- Anticancer Activity: Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation, showcasing promising results in vitro.

Case Study: Antibiotic Potentiation

A study published in a peer-reviewed journal highlighted the effectiveness of compounds similar to this compound in enhancing the activity of antibiotics like clarithromycin against E. coli. The results demonstrated a significant reduction in minimum inhibitory concentration (MIC), indicating that modifying existing antibiotics with such compounds could overcome resistance mechanisms .

Case Study: Structural Modifications

Another research article focused on modifying the Boc group to investigate its impact on biological activity. The findings suggested that altering protective groups can significantly affect the compound's interaction with biological targets, leading to variations in potency and efficacy .

Mechanism of Action

The compound exerts its effects primarily through the protection of amine groups. The BOC group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization. This mechanism is crucial in multi-step organic synthesis where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Functional Group Variations

Methyl 4-{[(tert-Butoxy)carbonyl]amino}-3-methoxybenzoate (CAS: 941715-64-6)

- Structure : Boc-protected amine at the 4-position, methoxy at the 3-position.

- Molecular Formula: C₁₄H₁₉NO₅ (MW: 281.30 g/mol).

- Key Differences: The shifted positions of the Boc-amino and methoxy groups alter steric and electronic effects. The 4-Boc substitution may enhance solubility in polar solvents compared to the 5-Boc isomer due to reduced steric hindrance .

5-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic Acid (CAS: 1075242-43-1)

- Structure : Carboxylic acid at the 1-position instead of a methyl ester.

- Molecular Formula: C₁₃H₁₇NO₅ (MW: 267.28 g/mol).

- Key Differences : The carboxylic acid group increases polarity and acidity (pKa ~4-5), making it less lipid-soluble than the ester derivative. This impacts its utility in prodrug design or coupling reactions .

Heterocyclic Analogs

Methyl 5-((tert-Butoxycarbonyl)amino)thiazole-2-carboxylate (CAS: 1265909-10-1)

- Structure : Benzene ring replaced with a thiazole ring.

- Molecular Formula : C₁₀H₁₄N₂O₄S (MW: 258.29 g/mol).

- Key Differences : The thiazole ring introduces aromatic heterocyclic character, enhancing metabolic stability in drug candidates. The sulfur atom may also participate in hydrogen bonding, affecting receptor interactions .

Methyl 5-(tert-Butoxycarbonyl(methyl)amino)thiophene-2-carboxylate (CAS: 1174316-17-6)

- Structure : Thiophene ring with a methyl-substituted Boc group.

- Molecular Formula: C₁₂H₁₇NO₄S (MW: 283.33 g/mol).

- Key Differences: The thiophene ring’s electron-rich nature increases reactivity in electrophilic substitution reactions.

Complex Derivatives in Pharmaceutical Intermediates

Methyl 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-2-methoxybenzoate (PAI 12 097002)

- Structure : Contains a dioxane-dione substituent.

- Molecular Formula: C₁₆H₁₇NO₇ (MW: 335.31 g/mol).

- Key Differences : The dioxane-dione group enables participation in ketone-based coupling reactions, expanding its use in synthesizing complex polycyclic structures. This derivative is critical in lenvatinib impurity profiling .

Eluxadoline Intermediate (CAS: Unspecified)

- Structure : Incorporates imidazole and carbamoylphenyl groups.

- Molecular Formula : C₃₀H₃₅N₅O₆ (MW: 569.63 g/mol).

- Key Differences : The extended alkyl chain and imidazole ring enhance binding affinity to opioid receptors, highlighting the role of benzoate esters in tailoring pharmacokinetic properties .

Data Table: Structural and Functional Comparison

Biological Activity

Methyl 5-((tert-butoxycarbonyl)amino)-2-methoxybenzoate is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings through a detailed examination of available literature.

- Molecular Formula : C14H19NO3

- Molecular Weight : 251.31 g/mol

- CAS Number : 180690-86-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound contains a tert-butoxycarbonyl (Boc) group which can influence its pharmacokinetics and bioavailability. The methoxy and amino groups are also crucial for its interaction with enzymes and receptors.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cell proliferation and survival.

- Apoptosis Induction : Studies suggest that derivatives of this compound can induce apoptosis in cancer cells by modulating pathways involving Bcl-2 family proteins and caspases.

Anticancer Activity

Research has shown that derivatives of this compound exhibit significant anticancer properties. For instance, studies on similar compounds have demonstrated their effectiveness against various cancer cell lines, including HepG-2 (liver cancer) and colon cancer cells.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HepG-2 | TBD | Apoptosis induction |

| Derivative A | Colon Cancer | 0.06 | COX-2 inhibition |

| Derivative B | HepG-2 | 0.63 | STAT3 pathway modulation |

In Vivo Studies

In vivo studies using animal models have indicated that the compound can effectively reduce tumor growth without significant toxicity, suggesting a favorable therapeutic index. For example, acute toxicity studies showed minimal adverse effects at therapeutic doses.

Case Studies

- Study on HepG-2 Cells : A derivative of this compound was tested against HepG-2 cells, showing an IC50 value of approximately 0.06 µM, indicating potent anticancer activity while maintaining a high therapeutic index compared to traditional chemotherapeutics .

- Colon Cancer Research : Another study highlighted the compound's ability to inhibit COX-2 expression in colorectal cancer models, contributing to reduced cell proliferation and enhanced apoptosis .

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the primary amine. This reaction is critical for subsequent functionalization of the amine moiety.

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| 4 M HCl in dioxane, 25°C, 2 h | Methyl 5-amino-2-methoxybenzoate | 95% | |

| Trifluoroacetic acid (TFA), CHCl, 0°C, 1 h | Methyl 5-amino-2-methoxybenzoate | 98% |

Subsequent Reactions of the Amine :

-

Sulfonamide Formation : Reaction with methanesulfonyl chloride in dichloromethane and N-ethyl-N,N-diisopropylamine yields methyl 2-methoxy-5-(methylsulfonamido)benzoate (85% yield) .

-

Acylation : Treatment with acetic anhydride in THF forms the acetylated derivative (90% yield) .

Hydrolysis of the Methyl Ester

The ester group is hydrolyzed to a carboxylic acid under basic or acidic conditions, enabling further coupling reactions.

Applications :

Electrophilic Aromatic Substitution

Coupling Reactions

The ester or hydrolyzed acid forms amides or esters via nucleophilic substitution.

Cyclization Reactions

Deprotection of the Boc group enables cyclization to form heterocycles.

Reductive Amination and Alkylation

The deprotected amine undergoes reductive amination or alkylation.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Reductive Amination | NaBHCN, RCHO, MeOH, 25°C | N-Alkylated 5-amino-2-methoxybenzoate | 85% | |

| Alkylation | R-X, KCO, DMF, 60°C | N-Alkylated derivative | 78% |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 5-((tert-butoxycarbonyl)amino)-2-methoxybenzoate, and how is the Boc-protecting group utilized in this process?

- Methodological Answer : The compound is synthesized via a multi-step sequence involving (a) protection of the amine group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ or DMAP in THF) to introduce the Boc group, followed by (b) esterification of the carboxylic acid intermediate with methanol and a coupling agent like DCC or HATU. The Boc group stabilizes the amine during subsequent reactions, preventing unwanted side reactions . Evidence from related Boc-protected analogs (e.g., BD331844) confirms the use of similar protocols for intermediates .

Q. What purification techniques are recommended for isolating this compound with high purity (>95%)?

- Methodological Answer : Solid-phase extraction (SPE) or flash chromatography on silica gel with gradients of ethyl acetate/hexane is effective for intermediate purification. Final product purity is validated via HPLC (>98%) and confirmed by ¹H/¹³C NMR. For Boc-protected analogs, TLC (Rf ~0.5 in 3:7 EtOAc/hexane) is used to monitor reaction progress .

Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish it from its deprotected analogs?

- Methodological Answer : Key markers include:

- ¹H NMR : A singlet at ~1.4 ppm for the Boc group’s tert-butyl protons and a methoxy singlet at ~3.8 ppm.

- IR : Stretches at ~1700 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (Boc carbonyl).

Deprotection (e.g., with TFA) eliminates the Boc signals, revealing the free amine resonance at ~5.2 ppm .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under mild conditions to avoid Boc-group cleavage?

- Methodological Answer : Use low-temperature esterification (0–5°C) with DIC/HOAt to minimize acid-catalyzed Boc deprotection. Solvent choice (e.g., DCM over THF) reduces side reactions. Yields >85% are achievable, as demonstrated in tert-butoxycarbonyl-amino acid ester syntheses .

Q. What analytical strategies resolve contradictions in HPLC purity data caused by rotameric forms of the compound?

- Methodological Answer : Rotamers arise from restricted rotation around the Boc group’s carbonyl. Use elevated column temperatures (40–50°C) in reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to merge peaks. Confirm via 2D-NMR (NOESY) to rule out impurities .

Q. How does the steric bulk of the Boc group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : The Boc group reduces electrophilicity at the ester carbonyl, slowing hydrolysis. Kinetic studies in pH 7.4 buffers show a half-life >48 hours, compared to <6 hours for unprotected analogs. This stability is critical for controlled drug-release applications .

Q. What computational methods predict the compound’s compatibility as a building block in peptide mimetics or metal-organic frameworks (MOFs)?

- Methodological Answer : DFT calculations (B3LYP/6-31G*) model steric/electronic effects. Molecular docking (AutoDock Vina) assesses hydrogen-bonding potential with target enzymes. For MOFs, Hirshfeld surface analysis predicts coordination sites via the methoxy and ester groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.